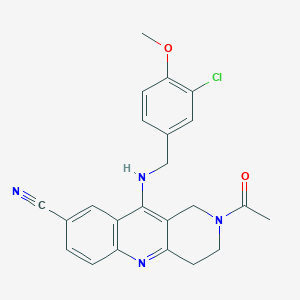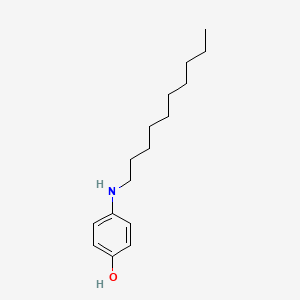
PF-04937319
Übersicht
Beschreibung
PF-04937319, also known as Nerigliatin, is a glucokinase activator. Glucokinase is an enzyme that plays a crucial role in glucose metabolism by catalyzing the conversion of glucose to glucose-6-phosphate. This compound has been investigated for its potential in treating type 2 diabetes mellitus by enhancing glucose-stimulated insulin secretion and promoting hepatic glucose uptake .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung verwendet, um die Glucokinase-Aktivierung und ihre Auswirkungen auf den Glucosestoffwechsel zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation des Glukosespiegels in Zell- und Tiermodellen.
Medizin: Als Therapeutikum zur Behandlung von Typ-2-Diabetes mellitus untersucht, indem es die Blutzuckerkontrolle verbessert.
Industrie: Potentielle Anwendungen bei der Entwicklung neuer blutzuckersenkender Medikamente und als Forschungswerkzeug in der Wirkstoffforschung .
5. Wirkmechanismus
PF-04937319 entfaltet seine Wirkung durch Aktivierung der Glucokinase, eines Enzyms, das die Phosphorylierung von Glukose zu Glukose-6-phosphat katalysiert. Diese Aktivierung verstärkt die durch Glukose stimulierte Insulinausschüttung aus pankreatischen Betazellen und fördert die Aufnahme von Glukose in die Leber. Die Verbindung bindet an eine allosterische Stelle an der Glucokinase, wodurch ihre Affinität zu Glukose erhöht und ihre katalytische Aktivität verstärkt wird. Dies führt zu einer verbesserten Blutzuckerkontrolle, ohne signifikante Hypoglykämie zu verursachen .
Wirkmechanismus
Target of Action
PF-04937319 is a partial activator of the glucokinase (GK) enzyme . Glucokinase plays a crucial role in glucose homeostasis, acting as a glucose sensor in pancreatic β cells and promoting hepatic glucose uptake .
Mode of Action
This compound interacts with its target, the glucokinase enzyme, to enhance the conversion of glucose to glucose-6-phosphate . This interaction stimulates insulin secretion from pancreatic β cells and increases hepatic glucose uptake . The compound is designed to maintain glucose-lowering efficacy while reducing the risk of hypoglycemia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucose metabolism pathway . By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a key step in glycolysis . This results in increased insulin secretion and glucose uptake, thereby influencing the overall glucose homeostasis .
Pharmacokinetics
It has been studied in clinical trials, where it was administered once daily or in a split-dose regimen . The compound was found to be well-tolerated at doses up to 100 mg .
Result of Action
The activation of glucokinase by this compound leads to a decrease in fasting plasma glucose levels . In clinical trials, the compound was found to improve glycemic control in adults with type 2 diabetes when used in conjunction with metformin . It was also observed that this compound could maintain lower glucose levels without resulting in hypoglycemia .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the compound’s action may be affected by the patient’s diet, physical activity level, and the presence of other medications
Biochemische Analyse
Biochemical Properties
PF-04937319 is a glucokinase activator (GKA) with an EC50 value of 154.4 μM . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, a critical step in glycolysis . By activating glucokinase, this compound enhances glucose-stimulated insulin secretion from pancreatic β cells and promotes hepatic glucose uptake .
Cellular Effects
In cellular processes, this compound has been shown to maintain glucose-lowering efficacy while mitigating the risk of hypoglycemia observed with many other GKAs . It influences cell function by promoting glycogen synthesis in the liver, thereby reducing hepatic glucose output .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of glucokinase, which enhances glucose conversion to glucose-6-phosphate . This leads to increased insulin secretion from pancreatic β cells and increased hepatic glucose uptake .
Temporal Effects in Laboratory Settings
In clinical trials, this compound has shown good glycemic control at week 12 . The effect on weighted mean daily glucose (WMDG) with both this compound dosing regimens was projected to yield a clinically superior effect on mean glycated hemoglobin (HbA1c) .
Metabolic Pathways
This compound is involved in the glycolysis pathway, where it activates glucokinase to facilitate the conversion of glucose to glucose-6-phosphate .
Subcellular Localization
Given its role as a glucokinase activator, it is likely to be active in the cytoplasm where glucokinase is located .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von PF-04937319 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende KupplungDas Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, um eine hohe Reinheit zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, mit strenger Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelverwendung. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um die pharmazeutischen Standards zu erfüllen .
Analyse Chemischer Reaktionen
Reaktionstypen: PF-04937319 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind in der Synthese und Modifikation von this compound üblich
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
PF-04937319 wird mit anderen Glucokinase-Aktivatoren verglichen, wie zum Beispiel:
Dorzagliatin: Ein dual wirkender Glucokinase-Aktivator mit sowohl pankreatischen als auch hepatischen Wirkungen.
TTP399: Ein hepatoselektiver Glucokinase-Aktivator, der so konzipiert ist, dass das Risiko einer Hypoglykämie minimiert wird.
MK-0941: Ein weiterer Glucokinase-Aktivator, der auf seine blutzuckersenkenden Wirkungen untersucht wurde .
Einzigartigkeit: this compound zeichnet sich durch seine Fähigkeit aus, die blutzuckersenkende Wirksamkeit aufrechtzuerhalten und gleichzeitig das Risiko einer Hypoglykämie zu minimieren, eine häufige Nebenwirkung, die bei anderen Glucokinase-Aktivatoren beobachtet wird. Sein Mechanismus der partiellen Aktivierung ermöglicht eine effektive Blutzuckerkontrolle mit einem günstigen Sicherheitsprofil .
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKQITXHVYVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336892 | |
| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245603-92-2 | |
| Record name | PF-04937319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245603922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04937319 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04937319 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E99B9ZM19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
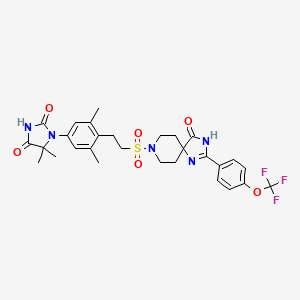
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride](/img/structure/B609861.png)


![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)
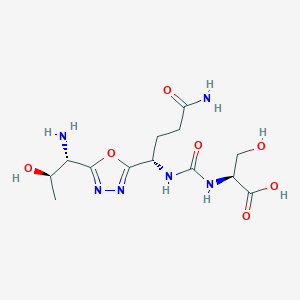
![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)
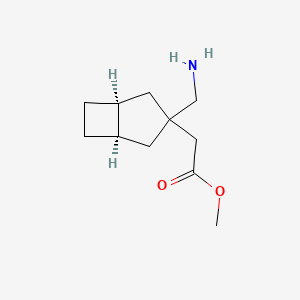
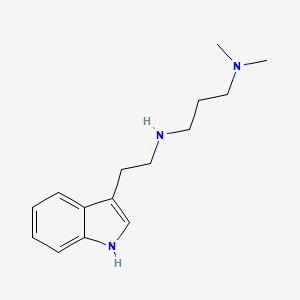
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
